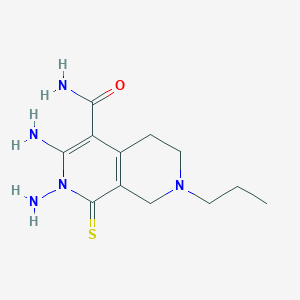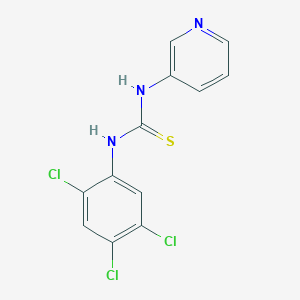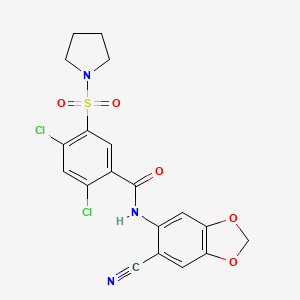![molecular formula C16H13ClN2O5 B11077904 3-(4-Chlorophenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid](/img/structure/B11077904.png)
3-(4-Chlorophenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid is an organic compound that features both aromatic and aliphatic components. It contains a chlorophenyl group, a nitrobenzoyl group, and a propanoic acid moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid typically involves multi-step organic reactions. A possible synthetic route could include:
Nitration: Introduction of the nitro group to the benzoyl ring.
Chlorination: Introduction of the chlorine atom to the phenyl ring.
Amidation: Formation of the amide bond between the nitrobenzoyl group and the propanoic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products
Reduction: Formation of 3-(4-Aminophenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid.
Substitution: Formation of derivatives with different substituents on the phenyl ring.
Scientific Research Applications
3-(4-Chlorophenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid would depend on its specific interactions with biological targets. It could involve:
Binding to enzymes: Inhibiting or activating specific enzymes.
Interaction with receptors: Modulating receptor activity.
Pathways involved: Affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-3-[(3-aminobenzoyl)amino]propanoic acid: Similar structure but with an amino group instead of a nitro group.
3-(4-Bromophenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
3-(4-Chlorophenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid is unique due to the specific combination of functional groups, which can influence its reactivity and potential biological activity.
Properties
Molecular Formula |
C16H13ClN2O5 |
|---|---|
Molecular Weight |
348.74 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C16H13ClN2O5/c17-12-6-4-10(5-7-12)14(9-15(20)21)18-16(22)11-2-1-3-13(8-11)19(23)24/h1-8,14H,9H2,(H,18,22)(H,20,21) |
InChI Key |
MCMWWGMJMQAINJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-Nitrophenyl)piperazin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11077824.png)
![methyl 11-(3-ethoxy-4-hydroxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11077832.png)

![6-(1H-imidazol-1-yl)-3-(pentafluoroethyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11077837.png)
![2,2'-[(2,5-Dimethylfuran-3,4-diyl)bis(carbonylimino)]bis(3-phenylpropanoic acid) (non-preferred name)](/img/structure/B11077842.png)
![2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11077843.png)

![3-chloro-N-[12-(propan-2-yl)podocarpa-8,11,13-trien-15-yl]-1-benzothiophene-2-carboxamide](/img/structure/B11077858.png)
![N-(Adamantan-1-YL)-11-(3-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide](/img/structure/B11077869.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1-phenylcyclopentane-1-carboxylate](/img/structure/B11077870.png)

![tetraethyl 2,2'-{(2E,4E)-pentane-2,4-diylidenebis[(2E)hydrazin-1-yl-2-ylidene(aminomethylylidene)]}dipropanedioate](/img/structure/B11077891.png)
![1,3-dimethyl-7-{2-[(2E)-pyrrolidin-2-ylideneamino]ethyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11077896.png)
![5-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11077900.png)
